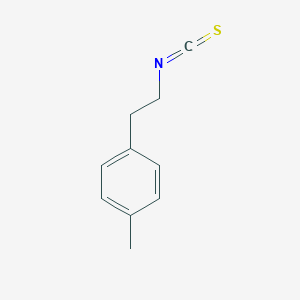

4-Methylphenethyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-isothiocyanatoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZKGBMKYHSHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157315 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13203-39-9 | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13203-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 4-Methylphenethyl Isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the natural origins, biosynthesis, and methodologies for the isolation and characterization of isothiocyanates (ITCs), with a specific focus on the aromatic isothiocyanate, 4-Methylphenethyl isothiocyanate. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It delves into the causality behind experimental choices in extraction and purification protocols and offers detailed, step-by-step methodologies for key workflows. The guide emphasizes scientific integrity, providing a framework for self-validating protocols and grounding all claims in authoritative references.

Introduction: The Chemical Ecology and Therapeutic Potential of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. In the plant kingdom, particularly within the Brassicaceae family (e.g., broccoli, cabbage, wasabi, and horseradish), these compounds serve as a crucial defense mechanism against herbivores and pathogens.[1] Their pungent flavor and aroma are a direct result of this protective strategy.

The biosynthesis of ITCs is a classic example of a "toxic bomb" system. They are stored in plant tissues as stable, non-toxic glucosinolate precursors.[2] When the plant tissue is damaged, for instance by chewing or cutting, the enzyme myrosinase is released and hydrolyzes the glucosinolates, leading to the formation of unstable aglycones which then rearrange to form isothiocyanates and other products.[3] This enzymatic reaction is a critical consideration in the design of extraction protocols.

Beyond their ecological role, ITCs have garnered significant attention from the scientific community for their potent biological activities, including antimicrobial, anti-inflammatory, and chemopreventive properties.[4][5] Aromatic isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been extensively studied for their potential in cancer prevention.[6] 4-Methylphenethyl isothiocyanate, the subject of this guide, belongs to this promising class of compounds.

Natural Sources and Biosynthesis of 4-Methylphenethyl Isothiocyanate

While specific plant sources for 4-Methylphenethyl isothiocyanate are not as widely documented as for other ITCs like sulforaphane or allyl isothiocyanate, the biosynthetic pathway provides a clear roadmap for its origins. As an aromatic isothiocyanate, it is derived from an aromatic glucosinolate precursor within plants of the Brassicaceae family. The general biosynthetic pathway is illustrated below.

Caption: General workflow for the isolation of isothiocyanates.

Step-by-Step Experimental Protocol: Solvent Extraction

This protocol outlines a standard solvent extraction method applicable to the isolation of aromatic isothiocyanates from plant material.

Materials:

-

Fresh plant material (e.g., leaves, roots, or seeds of a candidate Brassicaceae species)

-

Deionized water

-

Phosphate buffer (pH 7)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate

-

Blender or homogenizer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sample Preparation: Freshly harvested plant material should be thoroughly washed and pat-dried. For efficient enzymatic hydrolysis, the material needs to be finely chopped or blended to ensure maximum cell disruption.

-

Enzymatic Hydrolysis: The macerated plant material is suspended in deionized water or a neutral pH buffer (e.g., phosphate buffer, pH 7) at room temperature. [7]This allows the endogenous myrosinase to hydrolyze the glucosinolate precursors. The optimal incubation time can vary depending on the plant material and should be determined empirically (typically 1-4 hours).

-

Solvent Extraction: Following incubation, an immiscible organic solvent such as dichloromethane or ethyl acetate is added to the aqueous slurry. [8]The mixture is then vigorously agitated to partition the lipophilic isothiocyanates into the organic phase. The use of a separatory funnel facilitates the separation of the organic layer. This extraction step should be repeated at least three times to ensure a high recovery rate.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then concentrated under reduced pressure using a rotary evaporator at a low temperature (typically < 40°C) to avoid degradation of the thermally sensitive isothiocyanates.

Purification Techniques

The crude extract obtained from the initial extraction is a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation of pure 4-Methylphenethyl isothiocyanate.

| Technique | Principle | Stationary Phase | Mobile Phase (Typical) | Application |

| Thin Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Silica gel | Hexane:Ethyl Acetate mixtures | Rapid screening of fractions and optimization of solvent systems for column chromatography. [9] |

| Column Chromatography | Separation of compounds based on their differential adsorption to a solid stationary phase. | Silica gel | Gradient of Hexane:Ethyl Acetate | Preparative separation of the target isothiocyanate from the crude extract. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | C18 (Reversed-phase) | Acetonitrile:Water or Methanol:Water gradients | Final purification to achieve high purity; analytical quantification. [9] |

Analytical Characterization

Once purified, the identity and structure of 4-Methylphenethyl isothiocyanate must be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data for 4-Methylphenethyl Isothiocyanate

The following table summarizes the expected analytical data for the characterization of 4-Methylphenethyl isothiocyanate.

| Analytical Technique | Expected Observations |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons in the 7.0-7.3 ppm region, a singlet for the methyl group protons around 2.3 ppm, and two triplets for the ethyl chain protons. [10][11] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of 125-140 ppm, along with signals for the aromatic, methyl, and ethyl carbons. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₁NS (177.27 g/mol ). Fragmentation patterns can provide further structural information. |

| IR (Infrared Spectroscopy) | A strong and characteristic absorption band for the isothiocyanate group (-N=C=S) around 2050-2150 cm⁻¹. |

Conclusion and Future Directions

This guide has outlined the fundamental principles and practical methodologies for the isolation and characterization of 4-Methylphenethyl isothiocyanate from natural sources. While the specific plant hosts for this compound require further investigation, the established protocols for isothiocyanate extraction and purification from the Brassicaceae family provide a robust framework for its successful isolation. The causality-driven approach to experimental design, from promoting enzymatic hydrolysis to selecting appropriate chromatographic conditions, is paramount for achieving high yield and purity.

Future research should focus on screening a wider range of Brassicaceae species to identify rich natural sources of 4-Methylphenethyl isothiocyanate. Furthermore, the optimization of extraction techniques, potentially exploring greener technologies such as supercritical fluid extraction, could enhance the efficiency and sustainability of the isolation process. The potent biological activities of aromatic isothiocyanates underscore the importance of continued research in this area for the development of novel therapeutic agents.

References

- Karanikolopoulou, S., Revelou, P. K., Xagoraris, M., & Constantinou-Kokotou, V. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(18), 5549.

- Singh, S. V., & Singh, S. (2018). Isothiocyanates: translating the power of plants to people. Molecular nutrition & food research, 62(18), e1700965.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Organic and Biomolecular Chemistry, 10(4), 795-799.

- Synthesis of Isothiocyanates: An Upd

-

General procedure for the sample preparation and extraction of the hydrolysis products of glucosinolates from cruciferous vegetables. (n.d.). ResearchGate. Retrieved from [Link]

- Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. (2015). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1856(2), 181-193.

- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). Molecules, 27(6), 1952.

- Ishida, M., Hara, M., Fukino, N., Kakizaki, T., & Morimitsu, Y. (2014). Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables. Breeding science, 64(1), 48–59.

-

Information about dietary sources of isothiocyanates and their precursors. (n.d.). ResearchGate. Retrieved from [Link]

- LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. (2011). Analytical Chemistry, 83(2), 529-536.

-

Metabolic fate of glucosinolate precursors and isothiocyanates following consumption of brassica within experimental meals by volunteers. (n.d.). ResearchGate. Retrieved from [Link]

- Singh, D., Thakur, S., Singh, D., Buttar, H. S., Singh, B., & Arora, S. (2021). Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats. Frontiers in pharmacology, 12, 728296.

- Pre- and Post-harvest Factors Affecting Glucosinolate Content in Broccoli. (2020). Frontiers in Plant Science, 11, 82.

- Piacente, S., De Tommasi, N., De Simone, F., Pizza, C., & Barile, E. (2008). Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts. Journal of agricultural and food chemistry, 56(3), 875–883.

- Isolation and Structural Elucidation of an Isothiocyanate Compound from Indigofera tinctoria Linn. Extract. (2020). Research Journal of Pharmacy and Technology, 13(1), 223-228.

- ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. (2020). Plant Archives, 20(1), 2759-2764.

- New semisynthetic derivatives of a benzylisothiocyanate isolated from moringa oleifera and evaluation of their cytotoxic activity. (2014). Química Nova, 37(7), 1188-1192.

- Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. (2019). Saudi Pharmaceutical Journal, 27(4), 519-524.

- Mathias, A. (1965). The analysis of alkyl thiocyanates and isothiocyanates by NMR. Tetrahedron, 21(5), 1073-1075.

-

FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]

- Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... (2015). The Journal of Physical Chemistry A, 119(17), 3965-3975.

Sources

- 1. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantarchives.org [plantarchives.org]

- 5. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]

- 9. 4-Methylphenyl isothiocyanate(622-59-3) 1H NMR spectrum [chemicalbook.com]

- 10. sci-hub.st [sci-hub.st]

- 11. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-Methylphenethyl Isothiocyanate in Cancer Cells: A Technical Guide

Introduction: The Therapeutic Promise of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables such as broccoli, watercress, and cabbage.[1] A growing body of epidemiological and preclinical evidence suggests a strong inverse correlation between the consumption of ITC-rich vegetables and the risk of developing various cancers.[2] These compounds, derived from the enzymatic hydrolysis of glucosinolates, have garnered significant attention in the field of oncology for their potent chemopreventive and therapeutic properties.[3] Among the diverse family of ITCs, phenethyl isothiocyanate (PEITC) is one of the most extensively studied, with demonstrated efficacy against a wide range of malignancies.[2]

This technical guide focuses on the mechanism of action of 4-Methylphenethyl isothiocyanate (4-MPITC) , a structural analog of PEITC. While direct research on 4-MPITC is still emerging, its structural similarity to PEITC allows us to extrapolate its likely mechanisms of action based on the robust data available for its parent compound and other well-characterized ITCs. The addition of a methyl group to the phenyl ring of PEITC may influence its lipophilicity, metabolic stability, and interaction with molecular targets, potentially modulating its anticancer activity. This guide will provide an in-depth analysis of the core mechanisms through which 4-MPITC is presumed to exert its anticancer effects, with a focus on the induction of apoptosis, cell cycle arrest, and the modulation of cellular oxidative stress.

I. Induction of Apoptosis: Orchestrating Programmed Cell Death

A fundamental characteristic of cancer cells is their ability to evade apoptosis, or programmed cell death.[4] Isothiocyanates, including PEITC, have been shown to be potent inducers of apoptosis in various cancer cell lines.[2][5] The pro-apoptotic activity of 4-MPITC is likely mediated through the convergence of the intrinsic and extrinsic apoptotic pathways.

A. The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for apoptosis induction by ITCs. This pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

PEITC has been shown to disrupt the balance of these proteins, favoring a pro-apoptotic state.[6] It is hypothesized that 4-MPITC, through its electrophilic isothiocyanate group, can directly interact with and modify the function of these regulatory proteins. The proposed mechanism involves:

-

Upregulation of Pro-Apoptotic Proteins: 4-MPITC is expected to increase the expression of Bax and Bak.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, a decrease in the levels of Bcl-2 and Bcl-xL is anticipated.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5]

B. The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL), to their cognate death receptors (DRs) on the cell surface.[7] PEITC has been shown to sensitize cancer cells to TRAIL-mediated apoptosis by upregulating the expression of DR4 and DR5.[7] It is plausible that 4-MPITC shares this mechanism, thereby enhancing the susceptibility of cancer cells to immune-mediated killing.

II. Cell Cycle Arrest: Halting Uncontrolled Proliferation

Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle.[8] ITCs, including PEITC, are known to induce cell cycle arrest at various checkpoints, thereby inhibiting tumor growth.[6][9] The primary phases of the cell cycle affected are G1/S and G2/M.

A. G2/M Phase Arrest

A significant body of evidence points to the induction of G2/M arrest by PEITC.[6][10] This is often associated with the modulation of key regulatory proteins:

-

Cyclin B1 and CDK1: PEITC treatment has been shown to downregulate the expression of cyclin B1 and its catalytic partner, cyclin-dependent kinase 1 (CDK1), which are essential for entry into mitosis.[6]

-

Tubulin Polymerization: Some ITCs have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, which is critical for the formation of the mitotic spindle.[9][11]

It is highly probable that 4-MPITC also induces G2/M arrest through similar mechanisms, leading to a halt in cell division.

B. p53-Dependent Mechanisms

The tumor suppressor protein p53 plays a critical role in cell cycle regulation and apoptosis.[12] Studies have shown that the induction of apoptosis by PEITC can be p53-dependent.[13] Activation of p53 can lead to the transcriptional upregulation of p21, a potent inhibitor of cyclin-dependent kinases, which can enforce cell cycle arrest. The role of p53 in the cellular response to 4-MPITC warrants further investigation.

III. Modulation of Oxidative Stress: A Double-Edged Sword

Cancer cells often exhibit a state of chronic oxidative stress, characterized by elevated levels of reactive oxygen species (ROS).[7] While high levels of ROS can be cytotoxic, moderate increases can promote cancer cell proliferation and survival.[14] ITCs can modulate the cellular redox state, often tipping the balance towards pro-apoptotic levels of ROS.[5][14]

A. ROS Generation

PEITC has been demonstrated to induce the generation of ROS in cancer cells.[5][14] This increase in oxidative stress can trigger mitochondrial dysfunction and activate apoptotic signaling pathways. The pro-oxidant effect of 4-MPITC is likely a key component of its anticancer activity.

B. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). ITCs are known to react with specific cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] This dual role of ITCs—inducing ROS while also upregulating antioxidant defenses—is a complex aspect of their mechanism of action that is likely shared by 4-MPITC.

Visualizing the Mechanisms of Action

Signaling Pathways

Caption: Proposed signaling pathways of 4-MPITC in cancer cells.

Experimental Protocols

The following are standard methodologies to investigate the anticancer effects of 4-MPITC.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of 4-MPITC on cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-MPITC for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells.

Methodology:

-

Treat cells with 4-MPITC for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of 4-MPITC on cell cycle distribution.

Methodology:

-

Treat cells with 4-MPITC for 24 or 48 hours.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Purpose: To detect the expression levels of specific proteins involved in apoptosis, cell cycle, and oxidative stress pathways.

Methodology:

-

Lyse 4-MPITC-treated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p53, Nrf2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

Purpose: To measure the intracellular levels of ROS.

Methodology:

-

Treat cells with 4-MPITC for the desired time.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.

Quantitative Data Summary

While specific IC50 values for 4-MPITC are not yet widely published, the following table provides representative data for its parent compound, PEITC, across various cancer cell lines to serve as a benchmark for future studies.

| Cancer Cell Line | Type | PEITC IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~25 | [5] |

| LNCaP | Prostate Cancer | ~5 | [6] |

| Hep-2 | Laryngeal Cancer | ~10 | [10] |

| T24/ADM | Bladder Carcinoma | Not specified | [15] |

Conclusion and Future Directions

4-Methylphenethyl isothiocyanate holds significant promise as a novel anticancer agent. Based on the extensive research on its structural analog, PEITC, 4-MPITC is predicted to exert its therapeutic effects through a multi-pronged attack on cancer cells, including the induction of apoptosis, cell cycle arrest, and modulation of oxidative stress. The presence of the methyl group on the phenethyl ring may alter its potency and pharmacokinetic profile, a hypothesis that warrants rigorous investigation.

Future research should focus on directly elucidating the mechanism of action of 4-MPITC in a variety of cancer models. Comparative studies with PEITC will be crucial to understand the structure-activity relationship and the specific contribution of the methyl group. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of 4-MPITC as a potential therapeutic agent. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising isothiocyanate.

References

-

[1] Molecular Targets of Isothiocyanates in Cancer: Recent Advances. (2015). PMC. [Link]

-

[16] A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2022). MDPI. [Link]

-

[17] Chapter 1. Synthesis and Structure–Activity Relations in Allylsulfide and Isothiocyanate Compounds From Garlic and Broccoli Against In Vitro Cancer Cell Growth. (2016). ResearchGate. [Link]

-

4-Methylphenyl Isothiocyanate: A Deep Dive into Its Biological Activities. Novoprolabs. [Link]

-

[3] The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (2019). PMC. [Link]

-

[18] Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. (2012). PMC. [Link]

-

[11] Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). Semantic Scholar. [Link]

-

[19] Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2. (2001). PubMed. [Link] 10.[20] 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status. (2017). PubMed. [Link] 11.[15] Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. (2020). MDPI. [Link] 12.[21] The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells. (2004). PubMed. [Link] 13.[10] Phenethyl isothiocyanate induces apoptosis and inhibits cell proliferation and invasion in Hep-2 laryngeal cancer cells. (2019). PubMed. [Link] 14.[2] Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. (2015). PMC. [Link] 15.[5] Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. (2020). Frontiers in Oncology. [Link] 16.[4] Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (2022). PMC. [Link] 17.[6] Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. (2004). PubMed. [Link] 18.[14] Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells. (2019). PubMed. [Link] 19.[12] The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. (2014). Cold Spring Harbor Perspectives in Medicine. [Link] 20.[22] Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells. Semantic Scholar. [Link] 21.[7] Phenethyl isothiocyanate upregulates death receptors 4 and 5 and inhibits proliferation in human cancer stem-like cells. (2014). PMC. [Link] 22.[13] Essential role of p53 in phenethyl isothiocyanate-induced apoptosis. (1998). PubMed. [Link] 23.[9] Phenethyl isothiocyanate induces cell cycle arrest and reduction of alpha- and beta-tubulin isotypes in human prostate cancer cells. (2009). PubMed. [Link] 24.[23] Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. (2024). PubMed. [Link] 25.[24] Synthesis and study of biological activity of isothiocyanates against bladder cancer cell lines. Lodz University of Technology. [Link] 26.[25] Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells. (2010). PubMed. [Link] 27.[26] The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention. (2023). Oncology Research and Treatment. [Link] 28.[27] Cell cycle proteins as promising targets in cancer therapy. (2012). PMC. [Link]

Sources

- 1. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 6. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenethyl isothiocyanate upregulates death receptors 4 and 5 and inhibits proliferation in human cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Targets Program | Center for Cancer Research [ccr.cancer.gov]

- 9. Phenethyl isothiocyanate induces cell cycle arrest and reduction of alpha- and beta-tubulin isotypes in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenethyl isothiocyanate induces apoptosis and inhibits cell proliferation and invasion in Hep-2 laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]

- 13. Essential role of p53 in phenethyl isothiocyanate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Phenethyl Isothiocyanate Exposure Promotes Oxidative Stress and Suppresses Sp1 Transcription Factor in Cancer Stem Cells | Semantic Scholar [semanticscholar.org]

- 23. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hirszfeld.pl [hirszfeld.pl]

- 25. researchgate.net [researchgate.net]

- 26. Isothiocyanates induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Implantable microparticles can deliver two cancer therapies at once | MIT News | Massachusetts Institute of Technology [news.mit.edu]

A Technical Guide to the Antimicrobial and Antifungal Activity of 4-Methylphenethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds predominantly found in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] These compounds are produced via the enzymatic hydrolysis of glucosinolates.[1][3] For decades, ITCs have garnered significant scientific interest due to their broad-spectrum biological activities, including potent antimicrobial and antifungal properties.[1][4][5] This guide focuses on a specific, synthetically derived isothiocyanate, 4-Methylphenethyl isothiocyanate (4-MPEITC), providing a technical framework for its investigation as a novel antimicrobial and antifungal agent. While direct research on 4-MPEITC is limited, this document will extrapolate from the well-established activities of structurally similar ITCs, particularly phenethyl isothiocyanate (PEITC), to propose its potential mechanisms of action and robust methodologies for its evaluation.

The general structure of an isothiocyanate is characterized by the -N=C=S functional group. The biological activity of different ITCs is largely influenced by the nature of the side chain (R-group) attached to this functional group. Aromatic ITCs, such as PEITC, have demonstrated a notable ability to traverse bacterial membrane structures, potentially exerting their antimicrobial effects more efficiently than their aliphatic counterparts.[1] The introduction of a methyl group at the para-position of the phenethyl side chain in 4-MPEITC is hypothesized to modulate its lipophilicity, which could in turn influence its membrane permeability and overall antimicrobial efficacy.

Part 1: Postulated Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal effects of isothiocyanates are multifaceted and are believed to involve several key cellular targets. The primary mechanism is attributed to the high electrophilicity of the carbon atom in the -N=C=S group, which readily reacts with nucleophiles such as the sulfhydryl groups of amino acids like cysteine in proteins.[5] This interaction can lead to the inactivation of essential enzymes and disruption of critical cellular functions.

Disruption of Cell Membrane Integrity

A primary mode of action for many ITCs is the compromising of microbial cell membrane integrity.[1] This can lead to the leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death. Studies on PEITC have shown its ability to disrupt the cell membranes of bacteria such as Staphylococcus aureus and Escherichia coli.[1][6] It is plausible that 4-MPEITC shares this capability.

Inhibition of Key Cellular Enzymes

The electrophilic nature of the isothiocyanate group allows for the covalent modification and inactivation of a wide range of enzymes. Key metabolic pathways, including cellular respiration and ATP synthesis, are potential targets. For instance, ITCs have been shown to inhibit enzymes involved in the electron transport chain, thereby disrupting energy production.[7]

Induction of Oxidative Stress

Some ITCs have been observed to induce the production of reactive oxygen species (ROS) within microbial cells.[6][7] This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cell death.

Anti-biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Several ITCs, including PEITC, have demonstrated the ability to inhibit biofilm formation and disrupt mature biofilms of clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[6][8] This activity is often attributed to the interference with quorum sensing signaling pathways and the inhibition of extracellular polymeric substance (EPS) production.

Part 2: A Framework for Experimental Evaluation

To rigorously assess the antimicrobial and antifungal potential of 4-Methylphenethyl isothiocyanate, a systematic, multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive characterization of its activity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The initial step in evaluating any novel antimicrobial agent is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[9] The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) is the lowest concentration that results in microbial death.

This method is a standardized and widely accepted technique for determining MIC values.[9]

Caption: Workflow for MIC and MBC/MFC Determination.

Investigating the Mechanism of Action

Once the potency of 4-MPEITC has been established, the next logical step is to elucidate its mechanism of action.

The integrity of the microbial cell membrane can be assessed using fluorescent dyes such as propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red. SYTO 9, on the other hand, can enter both live and dead cells, fluorescing green. An increase in the red-to-green fluorescence ratio indicates membrane damage.

The effect of 4-MPEITC on cellular respiration can be monitored using indicators such as 2,3,5-triphenyltetrazolium chloride (TTC). In viable, respiring cells, TTC is reduced to the red-colored formazan. A decrease in the formation of formazan in the presence of 4-MPEITC would suggest an inhibitory effect on the electron transport chain.

The anti-biofilm activity of 4-MPEITC can be quantified using a crystal violet (CV) staining assay. This method stains the total biofilm biomass, and the amount of retained CV can be quantified spectrophotometrically after solubilization.

Caption: Experimental workflows for biofilm assays.

Part 3: Quantitative Data and Structure-Activity Relationship

Systematic studies comparing the antimicrobial activity of a series of related ITCs can provide valuable insights into the structure-activity relationship (SAR). For instance, comparing the MIC values of 4-MPEITC with those of PEITC, benzyl isothiocyanate (BITC), and allyl isothiocyanate (AITC) against a panel of clinically relevant bacteria and fungi would be highly informative.

Table 1: Hypothetical Comparative MIC Data for Various Isothiocyanates (µg/mL)

| Microorganism | 4-MPEITC | PEITC | BITC | AITC |

| Staphylococcus aureus | TBD | 16-64 | 8-32 | 32-128 |

| Escherichia coli | TBD | 32-128 | 16-64 | 64-256 |

| Pseudomonas aeruginosa | TBD | 64-256 | 32-128 | 128-512 |

| Candida albicans | TBD | 16-64 | 8-32 | 32-128 |

| Aspergillus fumigatus | TBD | 32-128 | 16-64 | 64-256 |

| TBD: To Be Determined through experimental evaluation. |

The addition of the methyl group in 4-MPEITC could potentially enhance its lipophilicity, which may lead to improved membrane penetration and, consequently, lower MIC values compared to PEITC. However, steric hindrance from the methyl group could also negatively impact its interaction with certain cellular targets. Empirical data is required to validate these hypotheses.

Conclusion and Future Directions

4-Methylphenethyl isothiocyanate represents a promising, yet underexplored, candidate for a novel antimicrobial and antifungal agent. Based on the well-documented activities of structurally similar isothiocyanates, it is logical to hypothesize that 4-MPEITC will exhibit a broad spectrum of activity through mechanisms involving membrane disruption, enzyme inhibition, and induction of oxidative stress. The experimental framework provided in this guide offers a robust starting point for a comprehensive evaluation of its therapeutic potential.

Future research should focus on a thorough in vitro characterization against a wide range of microbial pathogens, including multidrug-resistant strains. Elucidation of its precise molecular targets will be crucial for understanding its mechanism of action. Furthermore, in vivo studies in appropriate animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile, paving the way for potential clinical applications. The exploration of 4-MPEITC and other novel ITC derivatives holds significant promise in the ongoing search for new strategies to combat infectious diseases.

References

-

Melchini, A., & Mele, S. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]

-

Drobnica, L., Zemanová, M., Nemec, P., Antos, K., Kristián, P., Stullerová, A., Knoppová, V., & Nemec, P. Jr. (1967). Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues. Applied Microbiology, 15(4), 701–709. [Link]

-

Kaiser, S. J., Mutters, N. T., Blessing, B., & Günther, F. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. Fitoterapia, 119, 57–63. [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Revista Colombiana de Ciencias Hortícolas, 7(1), 123-134. [Link]

-

Dufour, V., Van der Schueren, N., & De la Fuente, L. (2015). The antibacterial properties of Isothiocyanates. Microbiology, 161(Pt 2), 229–243. [Link]

-

Borges, A., Abreu, A. C., Ferreira, C., Saavedra, M. J., & Simões, M. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 16(8), 19752–19769. [Link]

-

O'Riordan, K. J., Akerele, O., Nichol, R., & Power, R. F. (2022). Effects of Four Isothiocyanates in Dissolved and Gaseous States on the Growth and Aflatoxin Production of Aspergillus flavus In Vitro. Toxins, 14(11), 772. [Link]

-

Nowicki, D., Leja, K., & O'Regan, F. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. Fitoterapia, 119, 57-63. [Link]

-

Wu, Y., Zhang, Y., & Liu, Y. (2024). Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef. Foods, 13(21), 3295. [Link]

-

O'Riordan, K. J., Akerele, O., Nichol, R., & Power, R. F. (2022). Effects of Four Isothiocyanates in Dissolved and Gaseous States on the Growth and Aflatoxin Production of Aspergillus flavus In Vitro. Toxins, 14(11), 772. [Link]

-

Drobnica, L., Zemanová, M., Nemec, P., Antos, K., Kristián, P., Stullerová, A., Knoppová, V., & Nemec, P. Jr. (1967). Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues. Applied Microbiology, 15(4), 701–709. [Link]

-

Borges, A., Abreu, A. C., Ferreira, C., Saavedra, M. J., & Simões, M. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 16(8), 19752–19769. [Link]

-

Szűcs, Z., Jakab, Á., & Vágvölgyi, C. (2023). Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. Journal of Fungi, 9(8), 795. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International Journal of Health Sciences, 6(S1), 1021-1032. [Link]

-

ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) in µg•mL -1 of the compounds 1, 3a-c and 4a-c. Retrieved from [Link]

-

Akhter, F., Marufa, S. S., Shohag, S. M. A. U., Nishino, H., Alam, M. S., Haque, M. A., & Rahman, M. M. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science, 12(1), 241411. [Link]

-

Wu, Y., Zhang, Y., & Liu, Y. (2024). Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef. Foods, 13(21), 3295. [Link]

-

Gedi, M. A., & Shitu, A. (2016). Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. Foods, 5(4), 79. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]

-

Kyriakoudi, A., & Makris, D. P. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4782. [Link]

-

López-López, M., Nazzaro, F., & Fratianni, F. (2021). Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation. Foods, 10(2), 240. [Link]

-

Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]

Sources

- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 4. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef [mdpi.com]

- 7. Inhibitory Effect of Phenethyl Isothiocyanate on the Adhesion and Biofilm Formation of Staphylococcus aureus and Application on Beef - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

"4-Methylphenethyl isothiocyanate structure-activity relationship"

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Methylphenethyl Isothiocyanate

Foreword

Isothiocyanates (ITCs), the bioactive compounds derived from the hydrolysis of glucosinolates in cruciferous vegetables, represent a compelling class of molecules in cancer chemoprevention and therapy.[1][2] Among these, phenethyl isothiocyanate (PEITC), found abundantly in watercress, is one of the most extensively studied ITCs for its potent anti-cancer properties.[3][4] This guide focuses on a specific synthetic analog, 4-methylphenethyl isothiocyanate (4-MPETC), to provide a detailed exploration of its structure-activity relationship (SAR). By dissecting the roles of its core pharmacophore, alkyl linker, and aromatic substitution, we aim to provide researchers and drug development professionals with a foundational understanding of how structural modifications influence biological activity, grounded in the broader context of arylalkyl isothiocyanates.

The Isothiocyanate Pharmacophore: An Electrophilic Core

The biological activity of all isothiocyanates, including 4-MPETC, is fundamentally driven by the electrophilic nature of the -N=C=S functional group. The central carbon atom is highly susceptible to nucleophilic attack by sulfhydryl groups (-SH) on cysteine residues within cellular proteins. This covalent interaction leads to the formation of dithiocarbamates, altering the structure and function of target proteins. This reactivity is the cornerstone of the multi-targeted mechanism of action observed for ITCs.[5]

Key mechanisms initiated by this interaction include:

-

Induction of Phase II Detoxification Enzymes: ITCs react with cysteine residues on the Keap1 protein, liberating the transcription factor Nrf2. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating a suite of cytoprotective genes, including Phase II enzymes like glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[5][6] This enhances the detoxification and excretion of carcinogens.[2][3]

-

Induction of Apoptosis: ITCs trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins to favor pro-apoptotic members (e.g., Bax), release of mitochondrial cytochrome c, and subsequent activation of caspase cascades.[7][8][9]

-

Cell Cycle Arrest: Many ITCs, including PEITC, have been shown to induce cell cycle arrest, commonly at the G2/M phase, thereby preventing cancer cell proliferation.[1][6][10] This is often achieved by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[6]

Deconstructing the 4-MPETC Structure: A Tripartite Analysis

To understand the SAR of 4-MPETC, we must analyze its three key structural components in relation to the parent compound, PEITC: the isothiocyanate group, the ethyl linker, and the substituted phenyl ring.

The Phenyl Ring: The Role of 4-Methyl Substitution

The primary difference between PEITC and 4-MPETC is the methyl group at the para (4-) position of the phenyl ring. This substitution introduces two key physicochemical changes:

-

Increased Lipophilicity: The methyl group is hydrophobic, increasing the overall lipophilicity (fat-solubility) of the molecule compared to PEITC. This can have significant pharmacological consequences, as higher lipophilicity often correlates with enhanced cell membrane permeability. A more lipophilic compound may achieve higher intracellular concentrations, potentially leading to greater engagement with cytosolic targets like Keap1 and mitochondria, and thus, higher potency.

-

Electronic Effects: The methyl group is a weak electron-donating group. This subtly alters the electron density of the aromatic ring. While the primary reactivity lies in the ITC group, modifications to the ring's electronics can influence metabolic stability and interactions with hydrophobic pockets in target proteins.

While direct comparative studies on 4-MPETC are limited, research on other arylalkyl ITCs has shown that the phenyl ring itself is not an absolute requirement for activity, as some long-chain alkyl ITCs are also highly potent.[11] This suggests that a key function of the arylalkyl moiety is to provide the optimal level of lipophilicity to deliver the ITC "warhead" to its cellular targets. The 4-methyl group should therefore be viewed as a "tuning" element that enhances this property.

The Alkyl Linker: Importance of Chain Length

The two-carbon (ethyl) chain separating the phenyl ring from the ITC group is critical. SAR studies on a series of arylalkyl ITCs have demonstrated that the length of this linker significantly impacts anti-cancer activity. For instance, in studies inhibiting lung tumorigenesis, increasing the chain length from two (PEITC) to six (6-phenylhexyl isothiocyanate) or eight (8-phenyloctyl isothiocyanate) carbons resulted in a substantial increase in inhibitory potency.[11]

This suggests that the linker acts as a spacer, positioning the reactive ITC group for optimal interaction with its targets while the lipophilic arylalkyl portion anchors the molecule. The two-carbon chain in 4-MPETC provides a foundational scaffold whose activity could potentially be enhanced by elongation.

Isosteric Replacement of Sulfur: The Isoselenocyanate Case

To confirm the importance of the electrophilic center, studies have replaced the sulfur atom of the ITC group with selenium, creating isoselenocyanates (ISCs). These selenium isosteres are more potent anticancer agents both in vitro and in vivo.[2][12] For a series of phenylalkyl compounds, the ISC analogs consistently showed lower IC50 values than their corresponding ITC counterparts.[2] This increased potency is attributed to the fact that selenium is a better leaving group than sulfur, making the central carbon of the isoselenocyanate group (-N=C=Se) even more electrophilic and reactive. This line of research underscores that the efficacy of 4-MPETC is directly tied to the reactivity of its ITC group.

Quantitative Data & SAR Summary

| Compound | Structure | Key SAR Feature | Predicted Relative Activity | Rationale |

| Phenethyl isothiocyanate (PEITC) | C₆H₅-CH₂CH₂-NCS | Parent Compound | Baseline | Well-studied ITC with proven anti-cancer effects.[4] |

| 4-Methylphenethyl isothiocyanate (4-MPETC) | 4-CH₃-C₆H₄-CH₂CH₂-NCS | Para-methylation | Higher than PEITC | Increased lipophilicity may enhance cell uptake and target engagement. |

| 6-Phenylhexyl isothiocyanate | C₆H₅-(CH₂)₆-NCS | Longer Alkyl Chain | Higher than PEITC | Increased chain length and lipophilicity improve potency.[11] |

| Phenethyl isoselenocyanate (PEISC) | C₆H₅-CH₂CH₂-NCSe | Isosteric Replacement | Higher than PEITC | Selenium increases the electrophilicity of the functional group, enhancing reactivity.[2][12] |

Experimental Protocols for SAR Evaluation

A robust SAR study requires standardized, reproducible assays to quantify the biological effects of structural analogs. Below are core protocols for evaluating compounds like 4-MPETC.

Protocol: Cell Viability Assessment by Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of cellular protein content, providing a reliable determination of cytotoxicity and the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-MPETC and control compounds (e.g., PEITC, vehicle control) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and let air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Seed 2x10⁵ cells in 6-well plates. After 24 hours, treat with 4-MPETC at its predetermined IC50 concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

The Role of Quantitative Structure-Activity Relationship (QSAR) Modeling

Modern drug discovery often employs computational methods to predict the biological activity of novel compounds. QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity.[13][14]

For a series of ITC analogs, a QSAR model would take the form: Activity (e.g., log(1/IC50)) = f (Descriptors)

Relevant descriptors for 4-MPETC and its analogs would include:

-

Hydrophobicity (logP): To quantify lipophilicity.

-

Electronic Descriptors (e.g., Hammett constants): To quantify the electron-donating/withdrawing nature of ring substituents.

-

Steric Descriptors (e.g., Molar Refractivity): To quantify the size and bulk of substituents.

-

Quantum Chemical Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the ITC carbon, to quantify its electrophilicity.

By building a statistically validated QSAR model, researchers can prioritize the synthesis of novel analogs predicted to have the highest potency, thereby accelerating the discovery of more effective anti-cancer agents.[15]

Conclusion and Future Directions

The structure-activity relationship of 4-methylphenethyl isothiocyanate is best understood through the lens of its parent compound, PEITC, and the broader class of arylalkyl isothiocyanates. The fundamental activity resides in the electrophilic isothiocyanate group, which engages in covalent interactions with cellular proteins to induce cytoprotective and apoptotic pathways. The arylalkyl scaffold serves primarily as a lipophilic delivery vehicle, and the introduction of a 4-methyl group is predicted to enhance this lipophilicity, likely resulting in increased cellular uptake and greater potency compared to PEITC.

Future research should focus on:

-

Direct Synthesis and Comparison: Synthesizing and testing 4-MPETC alongside PEITC and other analogs (e.g., 2-methyl and 3-methyl isomers, longer-chain variants) in standardized anti-cancer assays to empirically validate the predicted SAR.

-

Metabolic Stability: Investigating how the 4-methyl group affects the metabolic profile of the compound, as ring substitutions can influence susceptibility to Phase I metabolism.

-

In Vivo Efficacy: Evaluating the most potent analogs from in vitro studies in relevant animal xenograft models to determine their therapeutic potential.[10][16]

By systematically modifying each component of the 4-MPETC structure and quantifying the resulting biological activity, researchers can continue to refine this promising scaffold to develop next-generation chemopreventive and therapeutic agents.

References

-

Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. (n.d.). MDPI. Retrieved from [Link]

-

Are isothiocyanates potential anti-cancer drugs? (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. (2014). PubMed. Retrieved from [Link]

-

Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. (n.d.). NIH. Retrieved from [Link]

-

Chemical structure of phenethyl isothiocyanate (PEITC). (n.d.). ResearchGate. Retrieved from [Link]

-

Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. (n.d.). PMC. Retrieved from [Link]

-

Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

The chemical structure of phenethyl isothiocyanate. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship of 3-Thiocyanate-1H-Indoles Derived Compounds as Antileukemia by AM1, PM3, and RM1 Methods. (n.d.). undip e-journal system. Retrieved from [Link]

-

Phenethyl isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells. (2014). PubMed. Retrieved from [Link]

-

In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. (2008). PubMed. Retrieved from [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

-

Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model. (2013). PubMed. Retrieved from [Link]

-

Mechanism of action of isothiocyanates. A review. (2013). SciELO Colombia. Retrieved from [Link]

-

Mechanism of action of isothiocyanates. A review. (n.d.). Redalyc. Retrieved from [Link]

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. (n.d.). PMC. Retrieved from [Link]

-

Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells. (2018). MDPI. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship of 3-Thiocyanate-1H-Indoles Derived Compounds as Antileukemia by AM1, PM3, and RM1 Methods. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Phenethyl isothiocyanate inhibits in vivo growth of xenograft tumors of human glioblastoma cells. (2018). Taipei Medical University. Retrieved from [Link]

-

Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. (n.d.). ResearchGate. Retrieved from [Link]

-

4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status. (2017). PubMed. Retrieved from [Link]

-

Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (n.d.). NIH. Retrieved from [Link]

-

Molecular targets in cancer prevention by 4-(methylthio)butyl isothiocyanate - A comprehensive review. (n.d.). OUCI. Retrieved from [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. (n.d.). Frontiers. Retrieved from [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.org.co [scielo.org.co]

- 10. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 15. Quantitative Structure-Activity Relationship of 3-Thiocyanate-1H-Indoles Derived Compounds as Antileukemia by AM1, PM3, and RM1 Methods | Iswanto | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 16. Phenethyl isothiocyanate inhibits in vivo growth of subcutaneous xenograft tumors of human malignant melanoma A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Apoptosis-Inducing Potential of 4-Methylphenethyl Isothiocyanate: A Technical Guide for Researchers

Foreword: The Scientific Imperative for Novel Anticancer Agents

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and targeted cancer therapies. Nature has consistently served as a rich reservoir of bioactive compounds with therapeutic potential. Among these, isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, have garnered significant attention for their cancer-preventative and therapeutic properties.[1][2] While compounds like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied, the therapeutic potential of their structural analogs remains a compelling area of investigation. This guide focuses on 4-Methylphenethyl isothiocyanate (4-MPITC), a structural analog of PEITC, and provides a comprehensive framework for elucidating its apoptosis-inducing capabilities. Drawing upon the established mechanisms of well-characterized ITCs, we present a technical narrative to empower researchers in the rigorous evaluation of this promising compound.

4-Methylphenethyl Isothiocyanate: A Profile

4-Methylphenethyl isothiocyanate (4-MPITC) belongs to the isothiocyanate family, characterized by the functional group -N=C=S.[3] This electrophilic moiety is highly reactive and is central to the biological activities of ITCs. The structural similarity of 4-MPITC to PEITC, differing only by a methyl group on the phenyl ring, suggests a comparable mechanism of action. This methyl group may, however, influence the compound's lipophilicity, cell permeability, and interaction with molecular targets, potentially modulating its efficacy and specificity.

The Central Hypothesis: 4-MPITC as a Pro-Apoptotic Agent

Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer, leading to uncontrolled cell proliferation. A key strategy in cancer therapy is to reactivate this dormant cell death machinery. We hypothesize that 4-MPITC, like its parent compound PEITC, induces apoptosis in cancer cells through a multi-faceted mechanism involving the induction of oxidative stress, disruption of mitochondrial function, and activation of the caspase cascade.

The Ripple Effect: A Cascade of Apoptotic Signaling

The proposed mechanism of 4-MPITC-induced apoptosis is a cascade of interconnected events. It is theorized to initiate with the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, triggers the intrinsic apoptotic pathway, culminating in the activation of executioner caspases that dismantle the cell.

A Practical Guide to Experimental Validation

To rigorously test the apoptosis-inducing potential of 4-MPITC, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive evaluation of the compound's activity.

Foundational Analysis: Cell Viability and Cytotoxicity

The initial step is to determine the cytotoxic effects of 4-MPITC on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of 4-MPITC concentrations (e.g., 0-100 µM) for 24, 48, and 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of 4-MPITC that inhibits cell growth by 50%).

Data Presentation: IC50 Values of 4-MPITC in Various Cancer Cell Lines (Illustrative)

| Cell Line | Cancer Type | IC50 (µM) at 48h (Hypothetical) |

| MCF-7 | Breast Cancer | 15.2 |

| PC-3 | Prostate Cancer | 12.8 |

| A549 | Lung Cancer | 18.5 |

| HCT116 | Colon Cancer | 14.1 |

Note: The IC50 values presented are for illustrative purposes and need to be experimentally determined.

Unveiling Apoptosis: Annexin V/Propidium Iodide Staining

To specifically identify and quantify apoptotic cells, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. T[4][5]his assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with 4-MPITC at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.

Workflow for Apoptosis Detection via Flow Cytometry

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

The Molecular Machinery: Western Blot Analysis of Apoptotic Proteins

To delve into the molecular mechanisms, Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade. T[6]his includes the Bcl-2 family of proteins, cytochrome c, and caspases.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with 4-MPITC, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Key Protein Targets for Western Blot Analysis

| Protein | Role in Apoptosis | Expected Change with 4-MPITC |

| Bcl-2 | Anti-apoptotic | Decrease |

| Bax | Pro-apoptotic | Increase |

| Cleaved Caspase-9 | Initiator caspase (intrinsic pathway) | Increase |

| Cleaved Caspase-3 | Executioner caspase | Increase |

| Cleaved PARP | Substrate of cleaved caspase-3 | Increase |

Cell Cycle Perturbations: Propidium Iodide Staining

Many anticancer agents induce apoptosis by causing cell cycle arrest. Propidium iodide staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with 4-MPITC and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Concluding Remarks and Future Directions

This technical guide provides a robust framework for the systematic investigation of the apoptosis-inducing potential of 4-Methylphenethyl isothiocyanate. The proposed experiments, from initial cytotoxicity screening to in-depth mechanistic studies, will enable a comprehensive understanding of its anticancer properties. While the mechanisms of action of PEITC provide a strong foundation for this investigation, it is crucial to experimentally validate these hypotheses for 4-MPITC. Future studies could explore the involvement of other signaling pathways, such as the extrinsic apoptotic pathway and the role of specific MAP kinases. Furthermore, in vivo studies using animal models will be essential to evaluate the therapeutic efficacy and safety of 4-MPITC, paving the way for its potential development as a novel anticancer agent.

References

-